molecular formula C18H20ClN3O3 B6081413 1-(2-chloro-5-nitrobenzyl)-4-(2-methoxyphenyl)piperazine

1-(2-chloro-5-nitrobenzyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B6081413
M. Wt: 361.8 g/mol
InChI Key: XPNSISWFSXFHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-5-nitrobenzyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-5-nitrobenzyl)-4-(2-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, it may interact with certain receptors in the brain, leading to neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of new blood vessels (angiogenesis), and reduce inflammation. Additionally, it has been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress and reduce the accumulation of toxic proteins in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-chloro-5-nitrobenzyl)-4-(2-methoxyphenyl)piperazine is its potent antitumor activity. This makes it a promising candidate for the development of new cancer treatments. Additionally, its neuroprotective effects make it a potential treatment for neurological disorders. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for research involving 1-(2-chloro-5-nitrobenzyl)-4-(2-methoxyphenyl)piperazine. One area of interest is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action and potential applications of this compound in the treatment of neurological disorders. Finally, there is potential for the development of new derivatives of this compound with improved solubility and potency.

Synthesis Methods

The synthesis of 1-(2-chloro-5-nitrobenzyl)-4-(2-methoxyphenyl)piperazine involves the reaction between 1-(2-chloro-5-nitrobenzyl)piperazine and 2-methoxybenzyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified by column chromatography.

Scientific Research Applications

1-(2-chloro-5-nitrobenzyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been investigated for its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-25-18-5-3-2-4-17(18)21-10-8-20(9-11-21)13-14-12-15(22(23)24)6-7-16(14)19/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNSISWFSXFHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.